![molecular formula C13H22ClN3O2S B1402111 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride CAS No. 1429056-19-8](/img/structure/B1402111.png)
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H22ClN3O2S . It has a molecular weight of 319.85 . The structure is complex, contributing to its high perplexity in scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.85 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Crystal Structure and Molecular Analysis
- The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives have been investigated, showing similar conformations and hydrogen-bonding patterns in all structures. This includes the analysis of central molecule parts, torsion angles, and the formation of dimers with specific ring motifs. Hirshfeld surface analyses provided insights into intermolecular interactions (Purandara, Foro, & Thimme Gowda, 2018).
Spectroscopy and Kinetics
- Research on the UV–VIS spectra of arylhydrazones of β-diketones, including the study of tautomerism and solvatochromism, has been conducted. This research applied DFT and TDDFT approaches for simulations of experimental UV–VIS absorption spectra, considering solvatochromic and tautomeric effects (Kuźnik et al., 2012).
Chemical Reactions and Synthesis
- Studies on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including their inhibitory effects against human carbonic anhydrase isoenzymes, have been conducted. This research emphasizes the synthesis process using microwave irradiation and the chemical structures confirmed by various spectroscopic methods (Gul et al., 2016).
Catalysis and Chemical Transformations
- Research on cyanosilylation of aldehydes catalyzed by iron(iii) arylhydrazone-β-diketone complexes has been conducted, demonstrating their effectiveness as homogeneous catalysts for cyanosilylation reactions, leading to high yields of cyanohydrin trimethylsilyl ethers (Gurbanov et al., 2018).
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylazepan-4-yl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-11-4-6-13(7-5-11)19(17,18)16-9-2-3-12(15-14)8-10-16;/h4-7,12,15H,2-3,8-10,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDKIULMANVFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.